molecular formula C9H14F3NO B13412840 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 545354-10-7

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13412840
CAS No.: 545354-10-7
M. Wt: 209.21 g/mol
InChI Key: GBXHVFGYRHAOMM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dimethylpiperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

545354-10-7

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3

InChI Key

GBXHVFGYRHAOMM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C(F)(F)F)C

Origin of Product

United States

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